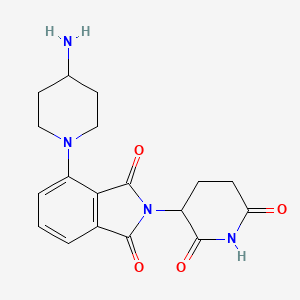

4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a bifunctional compound featuring an isoindoline-1,3-dione core substituted with two distinct piperidine moieties. The 2-position bears a 2,6-dioxopiperidin-3-yl group, a structural motif common in immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. The 4-position is functionalized with a 4-aminopiperidin-1-yl group, which introduces a cyclic amine capable of serving as a conjugation site for proteolysis-targeting chimeras (PROTACs) or other therapeutic payloads .

Properties

Molecular Formula |

C18H20N4O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-(4-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H20N4O4/c19-10-6-8-21(9-7-10)12-3-1-2-11-15(12)18(26)22(17(11)25)13-4-5-14(23)20-16(13)24/h1-3,10,13H,4-9,19H2,(H,20,23,24) |

InChI Key |

ZPLOAIPNIXYUMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)N |

Origin of Product |

United States |

Biological Activity

The compound 4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , also known by its CAS number 2154342-35-3 , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent literature and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 356.38 g/mol . The structure includes a piperidine moiety, which is known to contribute to various biological activities due to its ability to interact with multiple biological targets.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties , particularly against mosquito-borne flaviviruses. Research has shown that certain derivatives exhibit broad-spectrum activity against viruses such as dengue and Zika by targeting viral proteins involved in replication and assembly. For instance, compounds similar to 4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have demonstrated significant reductions in viral yield in cell cultures without causing cytotoxicity, indicating a favorable therapeutic index .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In preclinical models, it has been shown to reduce levels of tumor necrosis factor (TNF) and influence nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. These effects are crucial in managing conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

The proposed mechanisms of action for this compound include:

- Inhibition of viral protein synthesis : By interfering with the replication cycle of viruses.

- Modulation of inflammatory cytokines : Reducing TNF levels can mitigate inflammatory responses.

- Interaction with cellular pathways : The compound may affect pathways involved in cell survival and apoptosis, contributing to its therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of related compounds, it was found that treatment with these derivatives resulted in over 80% reduction in dengue virus replication at optimal concentrations. This study utilized both live virus assays and virus-like particle production systems to confirm the antiviral mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several derivatives of isoindoline-1,3-dione, with variations in substituents impacting biological activity, pharmacokinetics, and applications. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogues

Key Findings:

Structural Rigidity vs. Flexibility: The cyclic 4-aminopiperidin-1-yl group may enhance target binding affinity compared to linear alkylamines, though at the cost of synthetic complexity.

Biological Potency: Substitutions at the 4-position significantly influence anticancer activity.

PROTAC Utility : The compound’s architecture positions it as a promising E3 ligase binder for PROTACs, competing with PEG-based or alkylamine-linked derivatives.

Preparation Methods

Reaction Pathway Overview

The general pathway involves:

- Activation of the carboxylic acid group of 3-aminophthalic acid derivatives.

- Coupling with glutamine or isoglutamine derivatives bearing amino groups.

- Cyclization facilitated by carbonyldiimidazole or other chlorinating agents, leading to ring closure and formation of the isoindoline-1,3-dione core.

Detailed Synthetic Procedures

Cyclization Using Carbonyldiimidazole (CDI)

This method is the most documented and efficient, involving the following steps:

- Temperature: 30°C to 150°C

- Time: 0.5 to 24 hours

- Solvents: Acetonitrile, N-methyl pyrrolidinone, tetrahydrofuran

- Ratios: Equimolar or slight excess of CDI (1:1 to 1:1.5)

Alternative Cyclization Agents

Other cyclizing agents include:

- Thionyl chloride (SOCl₂)

- Phosphoryl chloride (POCl₃)

- Derivatives of SOCl₂ and POCl₃

These agents are used to promote ring closure, often in the presence of a base such as triethylamine or pyridine, which catalyzes the reaction.

Reaction Variants and Optimization

Post-Cyclization Modifications

The free amine group in the resulting compound can be converted into various salts, such as hydrochloride, methanesulfonate, or trifluoroacetate, by reacting with the corresponding acids at controlled temperatures (0°C to 22°C). This step enhances compound stability and solubility for pharmaceutical applications.

Research Findings and Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key intermediates, such as 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivatives, are functionalized with 4-aminopiperidine groups. Optimization involves adjusting reaction parameters (temperature, solvent polarity, and stoichiometry) and employing catalysts like palladium for cross-coupling. Purification via column chromatography or recrystallization ensures high yields (>80%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Differential scanning calorimetry (DSC) monitors thermal stability, while X-ray powder diffraction (XRPD) confirms crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to investigate polymorphic forms of this compound, and what impact do these forms have on bioavailability?

- Methodology : Polymorph screening involves solvent-mediated crystallization under varied conditions (temperature, cooling rates). Characterize forms via XRPD, DSC, and dynamic vapor sorption (DVS). Solubility and dissolution rate comparisons (e.g., in simulated gastric fluid) link polymorphs to bioavailability. Computational tools like density functional theory (DFT) predict stability hierarchies among polymorphs .

Q. What computational strategies are effective in predicting the compound’s biological activity and binding mechanisms?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential protein targets (e.g., ubiquitin-proteasome system components). Molecular dynamics simulations (GROMACS) assess binding stability. Quantitative structure-activity relationship (QSAR) models correlate substituent modifications (e.g., piperidine ring substituents) with activity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Methodology : Apply a 2³ factorial design to evaluate factors: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models interactions between variables. Prioritize conditions yielding >90% conversion (HPLC) and minimal byproducts. Validate with confirmatory runs and ANOVA (p < 0.05) .

Q. What methodologies address contradictions in reported toxicity profiles of related isoindoline-1,3-dione derivatives?

- Methodology : Replicate studies under standardized conditions (OECD guidelines). Use in vitro cytotoxicity assays (MTT, LDH release) across multiple cell lines (HEK293, HepG2). Compare LC₅₀ values and assess metabolic stability (microsomal incubation). Cross-reference with computational toxicity predictors (ADMETlab) to identify structural alerts (e.g., reactive dioxopiperidinyl groups) .

Q. How can stability studies under accelerated conditions inform storage and handling protocols?

- Methodology : Conduct stress testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Identify degradation products (HRMS) and propose pathways (e.g., hydrolysis of the dioxopiperidinyl ring). Recommend storage in amber vials under nitrogen at −20°C. Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for isoindoline-1,3-dione analogs?

- Methodology : Synthesize analogs with substituent variations (e.g., alkylation of the piperidine amine). Test in vitro/in vivo for target engagement (e.g., proteasome inhibition). Use multivariate analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity. Validate with X-ray co-crystallography of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.